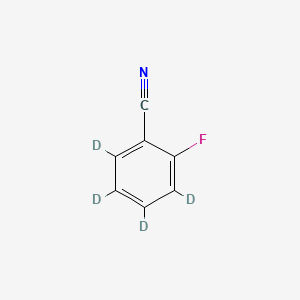

2-Fluorobenzonitrile-d4

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H4FN |

|---|---|

Molekulargewicht |

125.14 g/mol |

IUPAC-Name |

2,3,4,5-tetradeuterio-6-fluorobenzonitrile |

InChI |

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H/i1D,2D,3D,4D |

InChI-Schlüssel |

GDHXJNRAJRCGMX-RHQRLBAQSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C#N)F)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C(=C1)C#N)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluorobenzonitrile-d4, a deuterated analog of 2-fluorobenzonitrile (B118710). The introduction of deuterium (B1214612) into this molecule can be a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible synthetic route, detailed experimental protocols, and purification methods, supported by quantitative data where available from analogous reactions.

Synthesis of this compound via Hydrogen-Deuterium Exchange

The most direct method for the preparation of this compound is through a catalytic hydrogen-deuterium exchange (HDE) reaction on the unlabeled 2-fluorobenzonitrile. This approach allows for the direct replacement of aromatic protons with deuterium atoms.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 2-fluorobenzonitrile with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst. Metal catalysts, particularly palladium on carbon (Pd/C), are known to facilitate HDE reactions on aromatic compounds[1].

Reaction: 2-Fluorobenzonitrile + D₂O (in excess) --(Pd/C catalyst)--> this compound

Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange

The following protocol is a representative procedure adapted from general methods for catalytic deuteration of aromatic compounds[1].

Materials:

-

2-Fluorobenzonitrile (≥99% purity)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

10% Palladium on carbon (Pd/C)

-

Ethyl acetate (B1210297) (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

To a pressure-resistant reaction vessel, add 2-fluorobenzonitrile (1.0 eq), 10% Pd/C (0.1 eq by weight), and deuterium oxide (20 eq).

-

Seal the vessel and heat the reaction mixture to 120-150°C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS to determine the extent of deuterium incorporation.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Table 1: Representative Reaction Parameters for HDE

| Parameter | Value | Reference |

| Substrate | 2-Fluorobenzonitrile | - |

| Deuterium Source | Deuterium Oxide (D₂O) | [1] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |

| Temperature | 120-150 °C | [1] |

| Reaction Time | 24-48 hours | [1] |

| Expected Isotopic Purity | >95% D incorporation | General expectation for HDE |

| Expected Yield | 70-90% | General expectation for HDE |

Note: The expected yield and isotopic purity are estimations based on similar HDE reactions and would need to be confirmed experimentally.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting material, residual catalyst, and byproducts. Distillation is a highly effective method for purifying liquid fluorobenzonitrile compounds[2].

Experimental Protocol: Fractional Distillation

Apparatus:

-

Short-path distillation apparatus or a fractional distillation setup with a Vigreux column.

-

Heating mantle with a stirrer.

-

Vacuum pump and pressure gauge.

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Begin heating the flask gently with stirring.

-

Apply vacuum and slowly reduce the pressure.

-

Collect the fraction that distills at the expected boiling point of 2-fluorobenzonitrile (approximately 90 °C at 21 mmHg). The boiling point of the deuterated analog is expected to be very similar to the non-deuterated compound.

-

The purified this compound should be collected as a colorless liquid.

Table 2: Physical Properties and Purification Data

| Property | Value | Reference |

| Boiling Point (unlabeled) | 90 °C / 21 mmHg | |

| Expected Recovery Yield | >80% | General expectation for distillation |

| Expected Final Purity | >99% | [2] |

Characterization and Quality Control

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing both the chemical purity and the isotopic distribution of the product.

-

Purity Analysis: The gas chromatogram will indicate the presence of any volatile impurities. The purity can be calculated from the relative peak areas.

-

Isotopic Enrichment: The mass spectrum will show a shift in the molecular ion peak corresponding to the incorporation of four deuterium atoms (M+4). The relative intensities of the molecular ion peaks for the deuterated and any remaining non-deuterated species can be used to calculate the percentage of deuterium incorporation[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show a significant reduction or absence of signals corresponding to the aromatic protons, confirming successful deuteration.

-

¹³C NMR: The carbon-13 NMR spectrum can be used to confirm the overall structure of the molecule.

-

¹⁹F NMR: The fluorine-19 NMR spectrum will show a characteristic signal for the fluorine atom, and its coupling to any remaining adjacent protons can provide further structural information.

Experimental Workflows and Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification and Analysis Workflow

Caption: Workflow for purification and analysis.

Conclusion

This technical guide outlines a robust and feasible approach for the synthesis and purification of this compound. The proposed hydrogen-deuterium exchange reaction provides a direct route to the desired deuterated compound. The purification and analytical methods described are standard and effective for ensuring a high-purity final product. Researchers and scientists can utilize this guide as a foundational resource for the preparation of this compound for their specific applications in drug development and other scientific disciplines. Experimental validation of the proposed protocols is recommended to optimize reaction conditions and confirm yields and isotopic enrichment.

References

- 1. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kaibangchem.com [kaibangchem.com]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for 2-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 2-Fluorobenzonitrile-d4. This deuterated analog is a crucial tool in pharmaceutical research, often employed as an internal standard in quantitative mass spectrometry-based assays for its non-deuterated counterpart.

Compound Information

A summary of the key identifiers for this compound is presented below.

| Parameter | Value |

| Chemical Name | This compound |

| Synonyms | o-Fluorobenzonitrile-d4, 2-Fluorobenzonitrile (phenyl-d4) |

| CAS Number | 2256740-46-0 |

| Molecular Formula | C₇D₄FN |

| Molecular Weight | 125.14 g/mol |

Analytical Specifications

The following tables summarize the typical quality control specifications for a representative batch of this compound.

Table 2.1: Purity and Isotopic Enrichment

| Test | Specification | Result | Method |

| Chemical Purity | ≥98.0% | 99.5% | GC-MS |

| Isotopic Purity (d4) | ≥98.0 atom % D | 99.2 atom % D | ¹H NMR / ²H NMR |

| d0 Content | ≤0.5% | <0.1% | GC-MS |

| d1 Content | ≤1.0% | 0.3% | GC-MS |

| d2 Content | ≤1.0% | 0.2% | GC-MS |

| d3 Content | ≤2.0% | 0.3% | GC-MS |

Table 2.2: Physical and Chemical Properties

| Test | Specification | Result |

| Appearance | Colorless to pale yellow liquid | Conforms |

| Identity | Conforms to structure | Conforms |

| Solubility | Soluble in Chloroform (B151607), Methanol, Acetonitrile | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical and Isotopic Purity

Objective: To determine the chemical purity of this compound and quantify the distribution of deuterated and non-deuterated species.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-200

-

Data Analysis:

-

Chemical purity is determined by integrating the peak area of this compound and expressing it as a percentage of the total peak area.

-

Isotopic distribution is assessed by examining the relative abundances of the molecular ions corresponding to the d0, d1, d2, d3, and d4 species.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment

Objective: To determine the isotopic enrichment of deuterium (B1214612) in this compound.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

-

Add a known quantity of a certified internal standard (e.g., maleic acid).

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d) that does not contain residual proton signals in the aromatic region.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard 90° pulse sequence.

-

Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

-

Acquisition Time (aq): At least 3 seconds.

-

Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio >250:1 for the signals of interest.

-

-

²H NMR Acquisition:

-

Solvent: A non-deuterated solvent such as chloroform should be used.

-

Acquisition: A standard deuterium pulse program without lock. Shimming can be performed on a separate sample containing a deuterated solvent.

-

The ²H chemical shifts are equivalent to the ¹H chemical shifts.[1]

-

Data Analysis:

-

In the ¹H NMR spectrum, the absence or significant reduction of signals in the aromatic region confirms high deuteration.

-

The isotopic enrichment is calculated by comparing the integral of the residual proton signals of the analyte to the integral of the known internal standard.

-

The ²H NMR spectrum will show a strong signal in the aromatic region, confirming the presence and location of the deuterium atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation

Objective: To confirm the identity of the compound by comparing its infrared spectrum to that of a reference standard.

Instrumentation:

-

FTIR Spectrometer: PerkinElmer Spectrum Two (or equivalent) with a Universal ATR accessory.

Procedure:

-

A small drop of the neat liquid sample is placed directly onto the ATR crystal.

-

The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted.

Data Analysis:

-

The resulting spectrum should show characteristic absorption bands for the functional groups present in this compound, including the C-D stretching vibrations in the aromatic region and the nitrile (C≡N) stretch. The C≡N stretch for benzonitriles is typically observed around 2230 cm⁻¹.

Visualizations

Quality Control Workflow

Caption: Quality control workflow for this compound.

Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation of this compound.

References

Physical and chemical properties of 2-Fluorobenzonitrile-d4

An In-depth Technical Guide to 2-Fluorobenzonitrile-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It includes key data, experimental considerations, and its role as a stable isotope-labeled compound in research and development.

Core Properties

This compound is the deuterated form of 2-Fluorobenzonitrile (B118710), where the four hydrogen atoms on the benzene (B151609) ring have been replaced by deuterium. This isotopic labeling makes it a valuable tool in analytical and metabolic studies. Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantification during the drug development process.[1] Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound and its non-deuterated analog for comparison.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₇D₄FN[1] |

| Molecular Weight | 125.14 g/mol [1] |

| CAS Number | 2256740-46-0[1][2] |

| Appearance | Clear colorless to light brownish liquid (inferred from non-deuterated form)[3] |

| Storage | Room temperature[1] |

| SMILES | N#CC1=C(F)C([2H])=C([2H])C([2H])=C1[2H][1] |

Table 2: Properties of 2-Fluorobenzonitrile (Non-Deuterated)

| Property | Value |

| Molecular Formula | C₇H₄FN[4] |

| Molecular Weight | 121.11 g/mol [4] |

| CAS Number | 394-47-8[4][5] |

| Density | 1.116 g/mL at 25 °C[6] |

| Melting Point | -13.7 °C[3] |

| Boiling Point | 90 °C at 21 mmHg[3][6] |

| Flash Point | 74 °C (165.2 °F) - closed cup |

| Refractive Index | n20/D 1.505[6] |

| Solubility | Insoluble in water; Soluble in Chloroform[3] |

| Appearance | Colorless to light yellow clear liquid[4] |

Synthesis and Reactivity

General Synthesis

Two common synthetic approaches for 2-fluorobenzonitrile are:

-

Halogen Exchange (Halex) Reaction: This method involves the reaction of an ortho-substituted benzonitrile (B105546) (e.g., 2-chlorobenzonitrile) with a fluoride (B91410) source like potassium fluoride (KF). The reaction is often facilitated by a phase-transfer catalyst and can be performed under microwave irradiation.[7]

-

From 2-cyanobenzenesulfonyl chloride: This precursor can be heated with spray-dried potassium fluoride in a solvent like sulfolane (B150427) to produce 2-fluorobenzonitrile via distillation.[8]

Chemical Reactivity

The fluorine atom and the nitrile group on the benzene ring impart distinct reactivity to 2-fluorobenzonitrile.[9] It is a valuable intermediate that participates in nucleophilic substitution reactions.[4]

Key reactions include:

-

Tandem SₙAr Amination-Reduction: It reacts with lithium N,N-dialkylaminoborohydride reagents to yield 2-(N,N-dialkylamino)benzylamines.[6]

-

Synthesis of Heterocycles: It serves as a precursor in the synthesis of 3-amino-1,2-benzisoxazoles and 5-(4′-methyl [1, 1′-biphenyl]-2-yl)-1H-tetrazole.

Analytical Applications and Protocols

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry, often coupled with liquid chromatography (LC-MS/MS).

Use as an Internal Standard

In quantitative analytical methods, an ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte but a different mass, which is precisely the case for a deuterated standard.

Experimental Protocol: General LC-MS/MS Analysis

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol). From this, create a working internal standard solution at a fixed concentration.

-

Sample Preparation: To all calibration standards, quality controls, and unknown samples, add a precise volume of the internal standard working solution.

-

LC Separation: Inject the prepared samples into an LC system equipped with a suitable column (e.g., C18) to chromatographically separate the analyte from other matrix components.

-

MS/MS Detection: The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte (2-Fluorobenzonitrile) and the internal standard (this compound).

-

Quantification: The analyte concentration is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2-Fluorobenzonitrile CAS#: 394-47-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Fluorobenzonitrile 98 394-47-8 [sigmaaldrich.com]

- 7. Page loading... [guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. innospk.com [innospk.com]

Navigating the Nuances of Deuterated Standards: A Technical Guide to 2-Fluorobenzonitrile-d4 for Researchers

An In-depth Examination of Supplier Specifications, Lot-to-Lot Consistency, and Quality Control Protocols for a Critical Internal Standard in Pharmaceutical and Bioanalytical Research.

For researchers, scientists, and drug development professionals, the reliability of analytical standards is paramount. In quantitative mass spectrometry-based assays, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accuracy and precision. This technical guide focuses on 2-Fluorobenzonitrile-d4, a deuterated analog of 2-Fluorobenzonitrile, often employed as an internal standard in the bioanalysis of drug candidates and metabolites. This document provides a comprehensive overview of commercially available this compound, delves into the critical aspect of lot-to-lot consistency, and outlines the essential experimental protocols for its quality control.

Supplier Landscape and Product Specifications

Several suppliers offer this compound for research purposes. The quality and characterization of the material can vary between suppliers and even between different lots from the same supplier. Therefore, a thorough evaluation of the supplier's technical data is crucial before incorporating the standard into validated analytical methods. Key suppliers for this compound include MedChemExpress and CDN Isotopes.

A comprehensive Certificate of Analysis (CoA) is the primary document that provides critical information about the quality of a specific lot of this compound. While a CoA for a specific lot of this compound was not publicly available, a representative CoA for a deuterated standard from MedChemExpress typically includes the following information.[1]

Table 1: Key Specifications for this compound from Various Suppliers

| Parameter | MedChemExpress | CDN Isotopes |

| Product Name | This compound | This compound |

| CAS Number | 2256740-46-0 | Not specified in available data |

| Molecular Formula | C7D4FN[2] | FC6D4CN[3] |

| Molecular Weight | 125.14[2] | 125.14[3] |

| Isotopic Purity | Typically specified on CoA[1] | 98 atom % D[3] |

| Chemical Purity | Typically specified on CoA[1] | Not specified in available data |

| Analytical Methods | ¹H NMR, LC-MS[1] | Not specified in available data |

The Critical Importance of Lot-to-Lot Consistency

For long-term clinical studies and routine analytical testing, ensuring the consistency of the internal standard across different lots is of utmost importance. Variability in chemical purity or isotopic enrichment can lead to significant errors in quantification, potentially compromising the integrity of study results.[4]

Ideally, a supplier should be able to provide data from multiple batches demonstrating minimal variation in key quality attributes. The following table illustrates a hypothetical comparison of three different lots of this compound, highlighting the parameters that should be assessed.

Table 2: Hypothetical Lot-to-Lot Consistency Data for this compound

| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |

| Chemical Purity (LC-MS) | 99.8% | 99.7% | 99.9% | ≥ 99.5% |

| Isotopic Enrichment (% D) | 99.2% | 99.3% | 99.1% | ≥ 99.0% |

| Residual Solvents (GC-HS) | <0.05% | <0.05% | <0.05% | ≤ 0.1% |

| Water Content (Karl Fischer) | 0.12% | 0.15% | 0.11% | ≤ 0.2% |

Consistent lot-to-lot performance minimizes the need for extensive re-validation of analytical methods when a new batch of internal standard is introduced, saving valuable time and resources.[4]

Experimental Protocols for Quality Control

Verifying the quality of this compound in the laboratory is a critical step. The following are detailed methodologies for the key experiments cited for the characterization of deuterated standards.

Determination of Chemical Purity by UPLC-MS/MS

This method is designed to separate and quantify the main component from any non-deuterated or other impurities.

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC or equivalent[5]

-

Mass Spectrometer: Triple quadrupole mass spectrometer[6]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[5]

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-7 min: 5% B

Flow Rate: 0.4 mL/min Injection Volume: 1 µL Column Temperature: 40 °C

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 126.1 (for C7D4FN + H+)

-

Product Ion (m/z): To be determined by infusion and fragmentation analysis.

Determination of Isotopic Enrichment by NMR Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the level of deuteration.[7]

Instrumentation:

-

NMR Spectrometer: 400 MHz or higher[8]

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a known volume of a suitable non-deuterated solvent (e.g., Chloroform, not deuterated).

-

Add a known amount of a certified internal standard (e.g., maleic acid).

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).[7]

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).

Data Analysis: The isotopic enrichment is calculated by comparing the integral of the residual proton signals in the aromatic region of the this compound spectrum to the integral of the internal standard.

Visualizing Workflows and Relationships

To clarify the logical flow of supplier selection and quality control, the following diagrams are provided.

Caption: A streamlined workflow for the selection of a reliable supplier for this compound.

Caption: A logical workflow for the in-house quality control assessment of incoming lots of this compound.

Conclusion

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Unraveling the Mass Fragmentation Pathway of 2-Fluorobenzonitrile-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass fragmentation pattern of 2-Fluorobenzonitrile-d4. Understanding the fragmentation behavior of deuterated compounds is crucial for their use as internal standards in quantitative mass spectrometry-based assays, aiding in drug metabolism and pharmacokinetic (DMPK) studies. This document outlines the predicted fragmentation cascade, presents quantitative data in a structured format, and details a general experimental protocol for its analysis.

Predicted Mass Fragmentation Pattern

The mass fragmentation of this compound under electron ionization (EI) is predicted based on the known fragmentation of its non-deuterated analog, 2-Fluorobenzonitrile. The primary fragmentation pathway for aromatic nitriles involves the loss of a neutral hydrogen cyanide (HCN) molecule. In the case of this compound, the four deuterium (B1214612) atoms on the phenyl ring increase the mass of the molecular ion and influence the masses of the resulting fragment ions.

The molecular weight of 2-Fluorobenzonitrile is 121.11 g/mol , while the deuterated analog, this compound, has a molecular weight of approximately 125.14 g/mol . This mass shift is a key consideration in interpreting the mass spectrum.

Table 1: Predicted m/z Values for Major Ions in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z | Relative Abundance |

| [M]˙⁺ | Molecular Ion | 125 | High |

| [M-DCN]˙⁺ | Loss of Deuterium Cyanide | 97 | High (likely base peak) |

| [C₅D₃]⁺ | Further fragmentation | 66 | Moderate |

The base peak in the spectrum of 2-Fluorobenzonitrile is observed at m/z 94, corresponding to the loss of HCN (27 amu) from the molecular ion (m/z 121). For this compound, the analogous fragmentation would involve the loss of deuterium cyanide (DCN), which has a mass of 28 amu. This would result in a fragment ion at m/z 97 (125 - 28).

Fragmentation Pathway Diagram

The following diagram illustrates the predicted primary fragmentation pathway of this compound upon electron ionization.

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentrations for calibration and analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector:

-

Type: Split/splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this aromatic compound.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode to obtain the complete mass spectrum.

-

Identify the peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak and compare it with the predicted fragmentation pattern.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the analysis of this compound using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

This guide provides a foundational understanding of the mass fragmentation behavior of this compound. The provided experimental protocol serves as a starting point and may require optimization based on the specific instrumentation and analytical goals. The predictable fragmentation of this deuterated compound makes it an excellent candidate for use as an internal standard in quantitative bioanalytical methods.

A Comprehensive Technical Guide to the Safe Handling of 2-Fluorobenzonitrile-d4

Section 1: Hazard Identification and Classification

2-Fluorobenzonitrile is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[1][2][3] The compound is a combustible liquid.[2][3]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C7D4FN |

| Appearance | Colorless to light yellow or light brown liquid.[2][3] |

| Boiling Point | 90 °C at 21 mmHg; 188 °C at 750 mmHg.[4] |

| Density | 1.116 g/mL at 25 °C.[4] |

| Flash Point | 74 °C (165.2 °F) - closed cup.[4] |

| Refractive Index | n20/D 1.505.[4] |

Section 3: Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe working environment.

Handling:

-

Work under a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin and eyes.[5]

-

Wash hands and any exposed skin thoroughly after handling.[2][5][6][7]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[1][6][7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][6]

Storage:

-

Store in a dry place.

-

Store locked up.[6]

Section 4: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Measures |

| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[2][5][6][7][8] Rinse mouth.[2][5][6][7][8] Do NOT induce vomiting.[1] Immediately make the victim drink water (two glasses at most). |

| Inhalation | If inhaled, remove the person to fresh air and keep comfortable for breathing.[1][2][5][6][7][8] Call a POISON CENTER or doctor/physician if you feel unwell.[2][6][7][8] If not breathing, give artificial respiration.[6] |

| Skin Contact | If on skin, wash with plenty of soap and water.[1][2][5][6][7][8] Call a POISON CENTER or doctor/physician if you feel unwell.[2][8] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash it before reuse.[2][6] |

| Eye Contact | If in eyes, rinse cautiously with water for several minutes.[1][5][6][7][8] Remove contact lenses, if present and easy to do. Continue rinsing.[1][5][6][7][8] If eye irritation persists, get medical advice/attention.[2][6] |

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Avoid inhalation of dusts/vapors.

-

Avoid substance contact.

-

Evacuate the danger area and consult an expert.

-

Do not let the product enter drains.

-

Collect, bind, and pump off spills.

Fire-Fighting:

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment. No limitations of extinguishing agents are given for this substance/mixture.

-

Hazardous Combustion Products: In case of fire, the following can be released: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride, and Hydrogen cyanide (hydrocyanic acid).

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective gear.[5][8]

Section 6: Experimental Protocols

The search results did not contain specific experimental protocols for the determination of safety parameters for 2-Fluorobenzonitrile or its deuterated form. This information is typically generated by the manufacturer and is not always publicly available in detail.

Section 7: Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of 2-Fluorobenzonitrile-d4, from receipt of the chemical to its final disposal.

Caption: A workflow diagram for the safe handling of this compound.

References

- 1. fishersci.nl [fishersci.nl]

- 2. 2-Fluorobenzonitrile 394-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 邻氟苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

Methodological & Application

Application Notes and Protocols for LC-MS/MS Quantification Using 2-Fluorobenzonitrile-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles, experimental protocols, and data analysis for the quantitative analysis of small molecules using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-Fluorobenzonitrile-d4 as an internal standard. The use of a stable isotope-labeled internal standard is a critical component of robust and reliable bioanalytical methods, effectively compensating for variability in sample preparation and instrument response.

Principle of the Method

Isotope Dilution Mass Spectrometry (IDMS) is the foundational principle for the use of deuterated internal standards in quantitative LC-MS/MS analysis. A known amount of the stable isotope-labeled internal standard (in this case, this compound) is added to the sample at the beginning of the workflow. Due to its near-identical physicochemical properties to the analyte of interest, the internal standard experiences similar losses during sample extraction and cleanup, as well as comparable ionization efficiency in the mass spectrometer. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, as this ratio remains constant despite variations in the analytical process.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific analyte and matrix of interest.

2.1. Preparation of Stock and Working Solutions

-

Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound and dissolve each in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution. These solutions will be used to construct the calibration curve.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibration standards, and quality controls.

2.2. Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

-

Liquid Samples (e.g., plasma, urine):

-

To 100 µL of the sample, add 10 µL of the this compound internal standard spiking solution.

-

Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Solid Samples (e.g., tissue homogenate):

-

To 1 g of the homogenized sample, add a suitable extraction solvent (e.g., 3 mL of a 1:1 acetonitrile/water mixture).

-

Add 20 µL of the this compound internal standard spiking solution.

-

Vortex thoroughly for 5 minutes.

-

Centrifuge at 12,000 x g for 15 minutes.

-

Collect the supernatant for analysis.

-

2.3. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require further optimization.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Column | Agilent ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |

| Column Temperature | 40 °C |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| Mass Spectrometer | Agilent 6470B Triple Quadrupole LC/MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (analyte dependent) |

| Gas Temperature | 350 °C |

| Gas Flow | 9 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 3500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

2.4. Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions for the analyte and the internal standard must be optimized by infusing the individual standard solutions into the mass spectrometer. The following table provides a hypothetical example for the analysis of 2-Fluorobenzonitrile using this compound as the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Fragmentor (V) |

| 2-Fluorobenzonitrile | 122.0 | 102.0 | 15 | 130 |

| This compound | 126.0 | 106.0 | 15 | 130 |

Data Presentation and Analysis

3.1. Calibration Curve Construction

A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression analysis, often with a weighting of 1/x or 1/x², is then applied to the data.

3.2. Quantitative Data Summary

The following table presents a representative set of quantitative data for the analysis of a hypothetical analyte using this compound as the internal standard.

| Sample Type | Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| Calibration Std 1 | 1.0 | 12,543 | 1,150,876 | 0.0109 | 1.1 | 110.0 |

| Calibration Std 2 | 5.0 | 63,892 | 1,165,432 | 0.0548 | 4.9 | 98.0 |

| Calibration Std 3 | 20.0 | 255,678 | 1,148,987 | 0.2225 | 20.2 | 101.0 |

| Calibration Std 4 | 50.0 | 642,110 | 1,158,765 | 0.5541 | 50.1 | 100.2 |

| Calibration Std 5 | 100.0 | 1,288,543 | 1,152,345 | 1.1182 | 99.8 | 99.8 |

| Quality Control Low | 3.0 | 38,123 | 1,155,678 | 0.0330 | 3.0 | 100.0 |

| Quality Control Mid | 40.0 | 510,987 | 1,149,876 | 0.4444 | 40.1 | 100.3 |

| Quality Control High | 80.0 | 1,025,678 | 1,151,234 | 0.8909 | 79.9 | 99.9 |

| Unknown Sample 1 | - | 189,765 | 1,153,456 | 0.1645 | 14.9 | - |

| Unknown Sample 2 | - | 785,432 | 1,147,890 | 0.6842 | 61.8 | - |

Visualizations

4.1. Experimental Workflow

Caption: LC-MS/MS quantification workflow.

4.2. Principle of Isotope Dilution

Caption: Isotope dilution principle.

Application of 2-Fluorobenzonitrile-d4 in Environmental Sample Analysis: A Comprehensive Guide

Introduction

The escalating presence of emerging contaminants in the environment necessitates the development of robust and precise analytical methodologies for their detection and quantification. 2-Fluorobenzonitrile-d4, a deuterated stable isotope-labeled analog of 2-fluorobenzonitrile (B118710), serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS). Its application is particularly crucial in the analysis of environmental matrices such as water, soil, and sediment, where complex sample compositions can lead to significant matrix effects and variability in analytical results. The use of a stable isotope-labeled internal standard like this compound, which co-elutes with the target analyte and behaves similarly during sample preparation and analysis, allows for the accurate correction of analyte losses and ionization suppression or enhancement, thereby ensuring high-quality quantitative data.

This document provides detailed application notes and protocols for the utilization of this compound in the analysis of environmental samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring.

Application Notes

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing steps. The ratio of the native analyte to the labeled standard is measured by a mass spectrometer. Since the native analyte and the labeled standard exhibit nearly identical chemical and physical properties, any losses or variations during extraction, cleanup, and analysis will affect both compounds equally. This allows for highly accurate and precise quantification, as the ratio of the two compounds remains constant regardless of recovery efficiency.

Key Applications in Environmental Analysis

The primary application of this compound is as an internal standard for the quantification of 2-fluorobenzonitrile and structurally related emerging contaminants in various environmental matrices.[1] These contaminants may originate from industrial effluents, agricultural runoff, and pharmaceutical waste. Common analytical techniques that benefit from the use of this compound include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Advantages of Using this compound:

-

High Accuracy and Precision: Corrects for variations in sample preparation, extraction efficiency, and instrument response.[1]

-

Matrix Effect Compensation: Mitigates the impact of ion suppression or enhancement in complex environmental samples.

-

Improved Method Robustness: Leads to more reliable and reproducible results across different sample types and analytical batches.

Experimental Protocols

The following protocols are representative methodologies for the analysis of emerging contaminants using this compound as an internal standard. These should be adapted and validated for specific analytes and matrices.

Protocol 1: Analysis of 2-Fluorobenzonitrile in Water Samples by GC-MS

This protocol outlines the determination of 2-fluorobenzonitrile in water samples using this compound as an internal standard with analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction

-

To a 100 mL water sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 1 ng/mL.

-

Perform a liquid-liquid extraction (LLE) by adding 30 mL of dichloromethane (B109758) to the sample in a separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the organic (bottom) layer.

-

Repeat the extraction two more times with fresh 30 mL portions of dichloromethane.

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless)

-

Oven Program: Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (suggested):

-

2-Fluorobenzonitrile: m/z 121 (quantification), 94 (confirmation)

-

This compound: m/z 125 (quantification), 98 (confirmation)

-

-

3. Quantification

-

Create a calibration curve by analyzing a series of standards containing known concentrations of 2-fluorobenzonitrile and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 2-fluorobenzonitrile in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of a Broader Range of Emerging Contaminants in Soil by LC-MS/MS

This protocol describes a method for the analysis of a suite of emerging contaminants in soil, using this compound as a surrogate standard to monitor the overall method performance for compounds with similar properties.

1. Sample Preparation and Extraction

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add 20 mL of acetonitrile (B52724) and vortex for 1 minute.

-

Perform ultrasonic extraction for 15 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction with another 20 mL of acetonitrile.

-

Combine the extracts and concentrate to 1 mL under a gentle stream of nitrogen.

-

Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering matrix components.

-

Elute the analytes with an appropriate solvent, concentrate the eluate, and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the target analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analytes.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for each target analyte and for this compound.

-

3. Data Analysis

-

Quantify the target analytes using an internal standard calibration method with appropriate stable isotope-labeled standards for each analyte if available.

-

The recovery of this compound is used to assess the efficiency of the extraction and cleanup process for compounds with similar physicochemical properties.

Data Presentation

Table 1: GC-MS SIM Parameters for 2-Fluorobenzonitrile and its Deuterated Internal Standard

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2-Fluorobenzonitrile | 121 | 94 |

| This compound | 125 | 98 |

Table 2: Representative LC-MS/MS MRM Transitions for a Suite of Emerging Contaminants

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 126.1 | 99.1 | 15 |

| Analyte 1 | [Value] | [Value] | [Value] |

| Analyte 2 | [Value] | [Value] | [Value] |

| Analyte 3 | [Value] | [Value] | [Value] |

| (Note: MRM transitions for specific analytes need to be empirically determined and optimized) |

Visualizations

References

Application Note: High-Throughput Quantification of a Novel Pharmaceutical Metabolite Using 2-Fluorobenzonitrile-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a novel pharmaceutical metabolite, designated "Metabolite X," in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 2-Fluorobenzonitrile-d4, is employed. The protocol details the sample preparation, chromatographic separation, and mass spectrometric conditions. The use of a deuterated internal standard is critical for mitigating matrix effects and variability during sample processing and analysis.[1] This method is suitable for high-throughput bioanalysis in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction

In pharmaceutical development, the accurate quantification of drug metabolites is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.[2] LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), which has nearly identical physicochemical properties to the analyte, is a key strategy for achieving reliable and reproducible results.[4][5] The SIL-IS co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby compensating for potential variations.[1]

This application note provides a detailed protocol for the quantification of Metabolite X, a fictitious metabolite structurally related to 2-Fluorobenzonitrile, using this compound as the internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of Metabolite X using this compound is depicted below.

Protocols

Preparation of Stock and Working Solutions

-

Analyte (Metabolite X) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Metabolite X and dissolve in 10 mL of methanol (B129727).

-

Internal Standard (this compound) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the Metabolite X stock solution with 50% methanol in water to create calibration standards. Prepare a working solution of this compound at 100 ng/mL in acetonitrile.

Sample Preparation

-

Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to precipitate proteins and spike the internal standard.

-

Vortex for 1 minute at high speed.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC H-Class

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Sciex 6500 QTRAP

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Metabolite X: (Hypothetical) Q1: m/z 138.1 -> Q3: m/z 109.1

-

This compound: Q1: m/z 126.1 -> Q3: m/z 107.1

-

Results and Data Presentation

The use of this compound as an internal standard provides excellent linearity and accuracy for the quantification of Metabolite X.

Calibration Curve

A calibration curve was constructed by plotting the peak area ratio of Metabolite X to this compound against the nominal concentration of Metabolite X.

| Concentration (ng/mL) | Peak Area (Metabolite X) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 148,500 | 0.010 |

| 5 | 7,650 | 151,200 | 0.051 |

| 10 | 15,300 | 150,100 | 0.102 |

| 50 | 75,800 | 149,600 | 0.507 |

| 100 | 151,200 | 148,900 | 1.015 |

| 500 | 760,500 | 150,800 | 5.043 |

| 1000 | 1,525,000 | 149,300 | 10.214 |

Linear Regression: y = 0.0102x + 0.0015 (R² = 0.9998)

Quality Control Sample Analysis

The accuracy and precision of the method were evaluated using quality control (QC) samples at three concentration levels.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | 3 | 2.95 | 98.3 | 4.5 |

| Medium | 80 | 82.1 | 102.6 | 3.1 |

| High | 800 | 789.5 | 98.7 | 2.8 |

Signaling Pathway and Logical Relationships

The logical relationship in a quantitative bioanalytical method using a stable isotope-labeled internal standard is centered on the principle of ratiometric analysis to ensure data integrity.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Metabolite X in human plasma. The incorporation of this compound as an internal standard is crucial for correcting analytical variability, leading to high accuracy and precision. This method is well-suited for regulated bioanalysis in support of pharmaceutical development programs.

References

Analysis of Pesticide Residues in Food Matrices Using a Deuterated Internal Standard by GC-MS/MS

Application Note

Introduction

The monitoring of pesticide residues in food products is crucial for ensuring consumer safety and regulatory compliance. Multiresidue methods are essential for efficiently screening a wide range of pesticides in diverse and complex food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard for sample preparation in pesticide residue analysis due to its simplicity, speed, and broad applicability.[1][2] Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of pesticide residues.[3][4]

The use of isotopically labeled internal standards is a well-established practice to improve the accuracy and precision of quantitative analysis, especially in complex matrices where matrix effects can cause ion suppression or enhancement.[5][6] Deuterated analogues of target analytes are ideal internal standards as they exhibit similar chemical and physical properties to the native compounds, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[5]

While 2-Fluorobenzonitrile-d4 was the initial compound of interest, publicly available application data for its use in pesticide residue analysis is limited. Therefore, this application note will utilize a representative and commonly employed deuterated internal standard, Triphenyl phosphate-d15 (TPP-d15) , to demonstrate a robust workflow for the analysis of multiclass pesticide residues in a representative food matrix.

Experimental

1. Sample Preparation: Modified QuEChERS Method

The QuEChERS method is a two-step process involving an extraction and a cleanup phase.[1]

-

Step 1: Sample Homogenization and Extraction

-

A representative 10-15 g sample of the food commodity (e.g., cucumber) is homogenized.[7]

-

The homogenized sample is weighed into a 50 mL centrifuge tube.[7]

-

A known amount of the internal standard working solution (TPP-d15) is added to the sample.[8]

-

10 mL of acetonitrile (B52724) is added to the tube.[9]

-

The tube is sealed and shaken vigorously for 1 minute to ensure thorough mixing and extraction of the pesticides into the organic solvent.[9]

-

A packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to the tube. The addition of salts induces phase separation between the aqueous and organic layers.

-

The tube is immediately shaken for another minute and then centrifuged at ≥3000 rcf for 5 minutes.[3]

-

-

Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

An aliquot of the supernatant (acetonitrile extract) is transferred to a 2 mL d-SPE cleanup tube.

-

The d-SPE tube contains a mixture of sorbents designed to remove interfering matrix components. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove non-polar interferences. Graphitized carbon black (GCB) can be used for samples with high pigment content, such as chlorophyll.[9]

-

The tube is vortexed for 30 seconds and then centrifuged at a high speed for 2-5 minutes.[8]

-

The final cleaned extract is transferred to an autosampler vial for GC-MS/MS analysis.

-

2. GC-MS/MS Analysis

The analysis is performed on a triple quadrupole gas chromatograph-mass spectrometer. The use of dynamic multiple reaction monitoring (dMRM) allows for the sensitive and selective detection of a large number of pesticides in a single run.[10]

Table 1: GC-MS/MS Instrumental Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 25°C/min to 180°C, then ramp at 5°C/min to 280°C, then ramp at 10°C/min to 300°C, hold for 5 min. |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 300 °C |

| Quadrupole Temp. | 150 °C |

| Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) |

| Collision Gas | Argon |

Note: The oven program and other parameters should be optimized for the specific column and target analytes.[10][11]

Results and Discussion

The use of TPP-d15 as an internal standard allows for the accurate quantification of a wide range of pesticides across different chemical classes. The internal standard compensates for variations in sample preparation, injection volume, and matrix effects.

Table 2: Quantitative Data for Selected Pesticides in Cucumber Matrix

| Pesticide | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) |

| Chlorpyrifos | 12.5 | 314 | 197 | 1.5 | 5 | 95 | 4.2 |

| Cypermethrin | 18.2 | 163 | 127 | 2.0 | 10 | 92 | 5.1 |

| Deltamethrin | 19.8 | 171 | 93 | 2.5 | 10 | 88 | 6.3 |

| Endosulfan | 14.1 | 241 | 170 | 1.0 | 5 | 98 | 3.8 |

| Metalaxyl | 11.8 | 206 | 132 | 1.2 | 5 | 102 | 3.5 |

| TPP-d15 (IS) | 15.5 | 341 | 157 | - | - | - | - |

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are typically determined based on a signal-to-noise ratio of 3 and 10, respectively.[11] Recovery and RSD (Relative Standard Deviation) values are based on spiked samples at a concentration of 20 µg/kg.[12] Acceptable recovery is generally within 70-120% with an RSD of ≤20%.[13]

Conclusion

This application note demonstrates a reliable and robust method for the quantitative analysis of multiclass pesticide residues in a food matrix using the QuEChERS sample preparation method and GC-MS/MS. The incorporation of a deuterated internal standard, such as TPP-d15, is critical for achieving high accuracy and precision by compensating for matrix-induced variations and other potential sources of error. The method is suitable for routine monitoring of pesticide residues in food safety and quality control laboratories.

Protocols

Protocol 1: Preparation of Standard Solutions

-

Stock Solutions (1000 mg/L): Accurately weigh 10 mg of each pesticide standard and the deuterated internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with an appropriate solvent (e.g., toluene (B28343) or acetone).[8] Store at -20°C.[8]

-

Working Standard Mixture (10 mg/L): Prepare a mixture of all target pesticides by diluting the stock solutions in acetonitrile.

-

Internal Standard Working Solution (5 mg/L): Dilute the TPP-d15 stock solution in acetonitrile.[8]

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the working standard mixture and the internal standard working solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/L).[14]

Protocol 2: Sample Preparation and Extraction (QuEChERS)

-

Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 100 µL of the 5 mg/L internal standard working solution (TPP-d15) to the tube.

-

Add 10 mL of acetonitrile.

-

Cap the tube and shake vigorously for 1 minute.

-

Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

-

Immediately shake for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube (containing, for example, 150 mg MgSO₄ and 50 mg PSA).

-

Vortex for 30 seconds.

-

Centrifuge at 12000 rpm for 2 minutes.

-

Transfer the supernatant to an autosampler vial for GC-MS/MS analysis.

Protocol 3: GC-MS/MS Analysis

-

Set up the GC-MS/MS system according to the parameters outlined in Table 1.

-

Create a sequence table including blanks, calibration standards, and samples.

-

Inject 1 µL of each sample extract.

-

Acquire data in dMRM mode, monitoring at least two transitions for each analyte for quantification and confirmation.[10]

-

Process the data using the instrument's software. Generate a calibration curve for each pesticide based on the response ratio of the analyte to the internal standard.

-

Quantify the pesticide residues in the samples using the calibration curves.

Visualizations

Caption: Workflow for pesticide residue analysis using the QuEChERS method.

Caption: Role of the internal standard in overcoming analytical challenges.

References

- 1. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]

- 2. CVUA Stuttgart | QuEChERS Multi-Residue Me... [cvuas.de]

- 3. hpst.cz [hpst.cz]

- 4. GC/MS/MS Pesticide Residue Analysis | Separation Science [sepscience.com]

- 5. lcms.cz [lcms.cz]

- 6. benchchem.com [benchchem.com]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. brieflands.com [brieflands.com]

- 12. scielo.br [scielo.br]

- 13. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.nl [shimadzu.nl]

Application Notes and Protocols for Spiking 2-Fluorobenzonitrile-d4 into Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accurate quantification of analytes in complex biological matrices is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1][2][3][4] 2-Fluorobenzonitrile-d4, a deuterated analog of 2-fluorobenzonitrile (B118710), serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for spiking into various biological matrices, including plasma, urine, and tissue homogenates.

General Workflow for Sample Analysis

The overarching process for utilizing this compound as an internal standard involves its addition to biological samples at a known concentration prior to sample preparation. The subsequent analysis by LC-MS/MS or GC-MS allows for the determination of the analyte's concentration by calculating the peak area ratio of the analyte to the internal standard.

Figure 1: General experimental workflow for bioanalysis using an internal standard.

Quantitative Data Summary

The following tables summarize illustrative quantitative data for the use of this compound as an internal standard. These values are representative of typical performance for a validated bioanalytical method and should be confirmed in your laboratory.

Table 1: Recovery of this compound in Various Biological Matrices

| Biological Matrix | Extraction Method | Mean Recovery (%) | % RSD |

| Human Plasma | Protein Precipitation | 98.2 | 4.5 |

| Human Urine | Liquid-Liquid Extraction | 95.7 | 6.2 |

| Rat Liver Homogenate | Solid-Phase Extraction | 92.5 | 8.1 |

Table 2: Matrix Effect of this compound

| Biological Matrix | Ionization Mode | Mean Matrix Effect (%) | % RSD |

| Human Plasma | ESI+ | 99.1 (Slight Suppression) | 3.8 |

| Human Urine | ESI+ | 103.5 (Slight Enhancement) | 5.1 |

| Rat Liver Homogenate | ESI+ | 97.8 (Slight Suppression) | 7.5 |

Table 3: Stability of this compound in Human Plasma

| Stability Condition | Duration | Mean Stability (%) | % RSD |

| Bench-Top (Room Temp) | 24 hours | 99.5 | 2.1 |

| Freeze-Thaw Cycles | 3 Cycles | 98.9 | 3.3 |

| Long-Term (-80°C) | 90 days | 99.2 | 2.8 |

Experimental Protocols

Protocol 1: Spiking and Extraction from Human Plasma (Protein Precipitation)

-

Preparation of Spiking Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. From this, prepare a working spiking solution of 1 µg/mL in methanol.

-

Sample Spiking: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound working solution. Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the spiked plasma sample. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Spiking and Extraction from Human Urine (Liquid-Liquid Extraction)

-

Sample Spiking: To 500 µL of human urine in a glass tube, add 25 µL of a 1 µg/mL this compound working solution in methanol. Vortex to mix.

-

pH Adjustment: Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.

-

Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute as described in Protocol 1.

Protocol 3: Spiking and Extraction from Tissue Homogenate (Solid-Phase Extraction)

-

Tissue Homogenization: Homogenize 1 gram of tissue in 4 mL of a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.

-

Sample Spiking: To 500 µL of the tissue homogenate, add 25 µL of a 1 µg/mL this compound working solution. Vortex to mix.

-

Protein Precipitation: Add 1 mL of acetonitrile, vortex, and centrifuge as in Protocol 1.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in Protocol 1.

Signaling Pathways and Logical Relationships

While this compound is primarily used as an internal standard and does not have a direct signaling pathway, its application is integral to the logical workflow of bioanalytical method validation. The following diagram illustrates the decision-making process for assessing matrix effects.

Figure 2: Decision workflow for the evaluation of matrix effects.

Recommended Analytical Parameters (Illustrative)

The following tables provide starting parameters for LC-MS/MS and GC-MS analysis of 2-Fluorobenzonitrile and its deuterated internal standard. These should be optimized for your specific instrumentation.

Table 4: Illustrative LC-MS/MS Parameters

| Parameter | Value |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | ESI+ |

| MRM Transition (Analyte) | To be determined empirically |

| MRM Transition (IS) | To be determined empirically |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Table 5: Illustrative GC-MS Parameters

| Parameter | Value |

| GC System | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (1 min), then 20°C/min to 280°C (5 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Injection Mode | Splitless |

| MS System | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Monitored Ions (Analyte) | To be determined empirically |

| Monitored Ions (IS) | To be determined empirically |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of 2-fluorobenzonitrile in diverse biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists in the field of drug development and bioanalysis. Adherence to validated procedures and careful optimization of analytical parameters are crucial for achieving high-quality, reproducible results.

References

Application Note: 2-Fluorobenzonitrile-d4 as a Robust Internal Standard for Forensic Toxicology Screening

Introduction

In the field of analytical toxicology, the accuracy and precision of quantitative analysis are of utmost importance for forensic investigations, clinical diagnostics, and drug development. The use of an internal standard (IS) is a critical and widely accepted practice to mitigate variability inherent in analytical processes, including sample extraction, chromatographic separation, and mass spectrometric ionization. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the "gold standard" in quantitative bioanalysis. 2-Fluorobenzonitrile-d4 is the deuterium-labeled version of 2-Fluorobenzonitrile, designed for use as an internal standard in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By replacing hydrogen atoms with deuterium, this compound is chemically identical to its non-labeled counterpart but has a different mass. This property allows it to be distinguished by a mass spectrometer while ensuring it behaves almost identically to the analyte of interest during the entire analytical workflow. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in sample preparation, leading to highly reliable and reproducible quantitative data.

Physicochemical Properties

| Property | Value (for 2-Fluorobenzonitrile) |

| Molecular Formula | C₇D₄FN |

| Molecular Weight | 125.14 g/mol |

| Appearance | Clear colorless to light brownish liquid |

| Boiling Point | 90 °C at 21 mmHg[1] |

| Density | 1.116 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.505[2] |